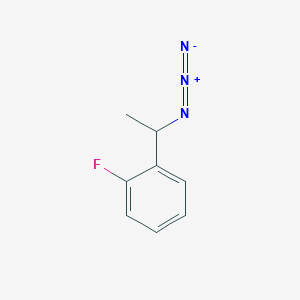

1-(1-Azidoethyl)-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry and Catalysis

- Fluorobenzenes, like 1-(1-Azidoethyl)-2-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents affects the electron density of the arene, influencing its binding to metal centers. This makes them useful in reactions involving C-H and C-F bond activation, offering new possibilities in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

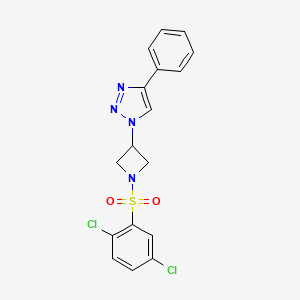

Synthesis of Triazole Derivatives

- In the synthesis of 1,4-disubstituted 1,2,3-triazoles, compounds like this compound have been used. These triazoles, synthesized from azidomethyl fluorobenzenes, have potential applications in inhibiting corrosion of steels, indicating their industrial significance (Negrón-Silva et al., 2013).

Labeling in PET Imaging

- Azidoethyl fluorobenzene derivatives have been used in the labeling of peptides with fluorine-18 for positron emission tomography (PET) imaging. This involves a novel synthesis approach for clickable peptides, highlighting the compound's role in advanced medical imaging techniques (Thonon et al., 2009).

Laser-Controlled Molecular Switches

- Derivatives of fluorobenzene, such as 1-(2-cis-fluoroethenyl)-2-fluorobenzene, have been studied for their potential as chiroptical molecular switches. These compounds can change chirality under specific laser conditions, offering prospects in the field of optoelectronics and molecular computing (Kröner, Klaumünzer, & Klamroth, 2008).

Photodynamics in Fluorobenzenes

- The photochemical properties of fluorobenzenes, including those related to this compound, have been studied to understand their excited-state distortions and reaction outcomes. This research is crucial for designing photochemical reactions and understanding molecular behavior under light exposure (Li & Lopez, 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(1-Azidoethyl)-2-fluorobenzene is the phospholipids in the inner leaflet of the outer membrane (OM) of Gram-negative bacteria . The compound is incorporated into phosphatidylcholine (PC) via phosphatidylcholine synthase expression .

Mode of Action

This compound, also known as 1-azidoethyl-choline (AECho), is metabolically incorporated into phosphatidylcholine (PC) in the bacterial cell membrane . This incorporation is confirmed by LC/MS analyses .

Biochemical Pathways

The incorporation of this compound into phosphatidylcholine (PC) affects the lipid biosynthesis pathway in bacteria . The loss of asymmetry in the outer membrane due to mutations in the lipopolysaccharides (LPS) biosynthesis or transport pathways causes the externalization of phospholipids to the outer leaflet of the OM and leads to OM permeability defects .

Pharmacokinetics

It is known that the compound is soluble in water and 1x pbs buffer , which suggests it could be readily absorbed and distributed in biological systems

Result of Action

The incorporation of this compound into phosphatidylcholine (PC) in the bacterial cell membrane allows for the detection of a compromised bacterial outer membrane . Significant labeling of AECho is observed in Escherichia coli strains with mutations in the LPS transport or biosynthesis pathways . This suggests that the compound could be used as a tool for detecting bacterial strains with these mutations .

Action Environment

The action of this compound is influenced by the metabolic environment of the bacterial cell. The compound is incorporated into phosphatidylcholine (PC) via phosphatidylcholine synthase, an enzyme that is expressed in the bacterial cell . Therefore, the activity of this enzyme and the availability of substrates in the cell can influence the action of the compound. Additionally, the compound is stable under ambient temperature for up to one week , suggesting that it has good stability under normal environmental conditions.

Biochemische Analyse

Biochemical Properties

The azidoethyl group in 1-(1-Azidoethyl)-2-fluorobenzene can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is often used in bioconjugation techniques to attach various biomolecules to the compound . The fluorine atom in the compound can also participate in certain biochemical reactions, such as those involving fluorinases .

Cellular Effects

This compound can be incorporated into cells through metabolic labeling techniques . Once inside the cell, it can interact with various cellular components and influence cell function. For example, it can be incorporated into phospholipids in the cell membrane, affecting the membrane’s properties and potentially influencing cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules through its azidoethyl group. In a CuAAC reaction, the azide group reacts with an alkyne to form a stable triazole ring . This reaction can be used to attach various biomolecules to the compound, allowing it to interact with enzymes, proteins, and other biomolecules in specific ways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the compound can be metabolically incorporated into phospholipids in cells, and these phospholipids can then be tracked over time using fluorescence microscopy . This allows researchers to study the long-term effects of the compound on cellular function .

Metabolic Pathways

This compound can be incorporated into metabolic pathways through metabolic labeling techniques . For example, it can be incorporated into phospholipids, which are involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific biochemical reactions it is involved in. For example, if it is incorporated into phospholipids, it could be distributed throughout the cell membrane .

Subcellular Localization

The subcellular localization of this compound would depend on the specific biochemical reactions it is involved in. If it is incorporated into phospholipids, it would be localized in the cell membrane .

Eigenschaften

IUPAC Name |

1-(1-azidoethyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHJOJOBAPSJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)

![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)